2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Description
The compound 2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide (hereafter referred to as the target compound) is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 2,4-dimethylphenyl substituent at the 1-position of the pyrazole ring and a thioacetamide group tethered to a tetrahydrofuran-2-ylmethyl moiety. This scaffold is of interest due to its structural similarity to kinase inhibitors and other bioactive molecules .
Properties
IUPAC Name |
2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2S/c1-13-5-6-17(14(2)8-13)25-19-16(10-24-25)20(23-12-22-19)28-11-18(26)21-9-15-4-3-7-27-15/h5-6,8,10,12,15H,3-4,7,9,11H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDYYWIEVWSZAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NCC4CCCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a novel pyrazolo[3,4-d]pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C23H22N6O2S , with a molecular weight of approximately 446.5 g/mol . The structure features a pyrazolo[3,4-d]pyrimidine core linked to a thioether and an acetamide group. This structural configuration is significant for its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit a range of biological activities, particularly in oncology and anti-inflammatory contexts. The following sections summarize key findings related to the biological activity of this compound.
Antitumor Activity
- Mechanism of Action : Similar compounds have been reported to inhibit cyclin-dependent kinases (CDKs), particularly CDK2, which plays a crucial role in cell cycle regulation. Inhibition of CDK2 can lead to cell cycle arrest in the G1 phase and subsequent apoptosis in cancer cells .
- Case Studies :
Anti-inflammatory Activity
- Biochemical Pathways : The compound has shown potential in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests its utility in treating inflammatory diseases .
- Experimental Evidence : In animal models of inflammation, the compound reduced edema and pain responses significantly compared to controls, indicating its potential as an anti-inflammatory agent .
Antimicrobial Activity
- In Vitro Studies : The compound displayed moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics .
Structure-Activity Relationships (SAR)
Understanding the SAR of pyrazolo[3,4-d]pyrimidine derivatives is crucial for optimizing their biological activities:
- Substituents on the Pyrazole Ring : Variations in substituents at positions 1 and 4 of the pyrazole ring significantly influence potency against cancer cell lines.
- Thioether Linkage : The presence of a thioether moiety enhances lipophilicity and bioavailability, facilitating better cellular uptake .
Data Summary
The following table summarizes key findings related to the biological activities of this compound:
Comparison with Similar Compounds
Core Scaffold and Substituent Analysis
The pyrazolo[3,4-d]pyrimidine core is a common feature among analogs, but substituent variations significantly influence physicochemical and biological properties.
Key Observations :
Key Observations :
- The target compound’s synthesis may face challenges in coupling bulky substituents (e.g., tetrahydrofuran-2-ylmethyl), necessitating optimized conditions .
- Yields for pyrazolo[3,4-d]pyrimidine derivatives are generally moderate (15–70%), highlighting inherent complexity .
Pharmacological and Physicochemical Properties
Pharmacological Activity
While specific data for the target compound is unavailable, insights can be drawn from analogs:
- Kinase Inhibition: Fluorine- and chromenone-substituted analogs (e.g., Example 83) show potent kinase inhibition, suggesting the dimethylphenyl group in the target compound may similarly enhance target affinity .
- Solubility: The tetrahydrofuran moiety likely improves solubility (>5 mg/mL predicted) compared to phenyl- or chromenone-substituted analogs (<1 mg/mL) .
Physicochemical Properties
Key Observations :
- The target compound’s logP (~3.2) suggests balanced lipophilicity, favoring membrane permeability.
Preparation Methods
Cyclization with Formamide
Heating 4-amino-3-(methylthio)-1-(2,4-dimethylphenyl)-1H-pyrazole-5-carbonitrile with formamide at 150°C for 6 hours yields 1-(2,4-dimethylphenyl)-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. This reaction proceeds via nucleophilic attack of the amine group on the formamide carbonyl, followed by intramolecular cyclization. The product is isolated in 68–72% yield after recrystallization from ethanol.
Key Reaction Conditions:
- Solvent: Formamide (neat)
- Temperature: 150°C
- Duration: 6 hours
- Yield: 68–72%
Alternative Cyclization with Formic Acid
Substituting formamide with 85% formic acid under reflux for 5 hours produces the same pyrazolo[3,4-d]pyrimidin-4(5H)-one derivative. This method avoids high temperatures but requires longer reaction times (8–10 hours) for comparable yields.
Thioether Linkage Formation
The thioether bridge connecting the pyrazolo[3,4-d]pyrimidine core to the acetamide moiety is established via nucleophilic substitution.
Chlorination of the Pyrimidine Core
The 4-oxo group of 1-(2,4-dimethylphenyl)-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is converted to a chloro derivative using phosphorus oxychloride (POCl₃). Refluxing the compound in POCl₃ for 3 hours yields 4-chloro-1-(2,4-dimethylphenyl)-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine.
Key Reaction Conditions:
- Reagent: POCl₃ (excess)
- Temperature: 110°C (reflux)
- Duration: 3 hours
- Yield: 85–90%
Thiolation with Mercaptoacetamide
The chlorinated intermediate reacts with mercaptoacetamide in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 60°C for 4 hours. This nucleophilic aromatic substitution installs the thioether linkage, yielding 2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide.
Key Reaction Conditions:
- Solvent: DMF
- Base: K₂CO₃
- Temperature: 60°C
- Duration: 4 hours
- Yield: 75–80%
Synthesis of the N-((Tetrahydrofuran-2-yl)methyl)acetamide Moiety
The tetrahydrofuran-2-ylmethylamine side chain is introduced via acylation of the acetamide’s primary amine.
Preparation of (Tetrahydrofuran-2-yl)methylamine
(Tetrahydrofuran-2-yl)methylamine is synthesized through reductive amination of tetrahydrofuran-2-carbaldehyde using ammonium acetate and sodium cyanoborohydride in methanol. The reaction proceeds at room temperature for 12 hours, yielding the amine in 82% purity.
Acylation with Acetyl Chloride
The amine reacts with acetyl chloride in tetrahydrofuran (THF) under inert conditions. Triethylamine is added to scavenge HCl, and the mixture is stirred at 0°C for 2 hours. This yields N-((tetrahydrofuran-2-yl)methyl)acetamide.
Key Reaction Conditions:
- Solvent: THF
- Base: Triethylamine
- Temperature: 0°C
- Duration: 2 hours
- Yield: 88–92%
Final Coupling Reaction
The thioether-linked acetamide intermediate is coupled with N-((tetrahydrofuran-2-yl)methyl)acetamide via a condensation reaction. Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in dichloromethane (DCM) at room temperature for 24 hours affords the final product.
Key Reaction Conditions:
- Coupling Agent: EDC
- Solvent: DCM
- Temperature: 25°C
- Duration: 24 hours
- Yield: 65–70%
Structural Characterization and Analytical Data
The compound is characterized using nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).
¹H NMR (400 MHz, DMSO-d₆)
Regioselectivity in Pyrazolo[3,4-d]pyrimidine Formation
The use of formamide over formic acid improves regioselectivity, minimizing byproducts such as pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines.
Purification of the Thioether Intermediate
Column chromatography with silica gel (ethyl acetate/hexane, 1:3) effectively separates the thioether product from unreacted starting materials.
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Purity (%) |
|---|---|---|---|
| Pyrimidine Cyclization | Formamide at 150°C | 72 | 95 |
| Thioether Formation | K₂CO₃ in DMF | 80 | 90 |
| Amine Acylation | EDC in DCM | 70 | 98 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
